molecular formula C8H5FN2O2 B1322376 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 367500-94-5

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1322376
M. Wt: 180.14 g/mol
InChI Key: ZZRCDROTHZQIGY-UHFFFAOYSA-N
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Description

The compound 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a derivative of imidazo[1,2-a]pyridine, which is a bicyclic heteroaromatic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in pharmaceuticals and materials science. The presence of a fluorine atom in the molecule can significantly alter its chemical and physical properties, making it a valuable moiety in drug design and development .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. For instance, the paper titled "Designing Tetrahydroimidazo[1,2-a]pyridine derivatives via catalyst-free Aza-Diels-Alder reaction (ADAR)" describes the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives using a catalyst-free aza-Diels-Alder reaction, which is a versatile method for constructing heterocycles . Although the paper does not directly discuss the synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, the methodology could potentially be adapted for its synthesis by incorporating a fluorine-containing precursor.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using various spectroscopic techniques. For example, the paper "Synthesis, Crystal Structure, and DFT Study of a New Compound 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide" provides insights into the structure of a closely related compound using FT-IR, NMR spectroscopy, and X-ray diffraction . The study also employs density functional theory (DFT) to calculate the molecular structure, which is consistent with the experimental data. This approach could be applied to determine the structure of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions due to their reactive sites. The fluorine atom in 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid could influence its reactivity, making it a suitable candidate for bioisosteric replacement, as demonstrated in the paper "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor" . The study shows that the fluorine substitution can mimic the physicochemical properties of imidazo[1,2-a]pyrimidine, suggesting that 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid could also be used in similar applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. The presence of a fluorine atom can affect the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The paper "Efficient synthesis and preliminary biological evaluations of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines" explores the synthesis of fluoromethylated derivatives and their biological evaluations, indicating that fluorine atoms can enhance the biological activity of these compounds . Although the paper does not directly discuss 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, the findings can provide insights into the potential properties of this compound.

Scientific Research Applications

  • Specific Scientific Field : Biomedical Science and Biology .
  • Summary of the Application : The compound “6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid” has been used as a fluorescent probe for monitoring pH changes in acidic conditions (pH 3.0–7.0) . This application is particularly useful in biomedical science and biology, where non-invasive, highly sensitive, and selective imaging techniques are required .
  • Methods of Application or Experimental Procedures : The probe was used without further purification. A B-R buffer/DMSO solution (v/v = 8:2) was used in all fluorescence experiments and left at room temperature for 10 minutes before measurement .
  • Results or Outcomes : The probe showed extremely short response time (less than 10 seconds) and high selectivity . It was also used for real-time imaging of pH changes in yeast .

In general, compounds like “6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid” could potentially be used in various scientific fields due to their optical properties . They could be used to detect different ions or molecules, or monitor changes in environmental conditions .

In general, compounds like “6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid” could potentially be used in various scientific fields due to their optical properties . They could be used to detect different ions or molecules, or monitor changes in environmental conditions .

Safety And Hazards

The safety data sheet for a similar compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRCDROTHZQIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958007
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

CAS RN

367900-94-5
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 367900-94-5
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Synthesis routes and methods

Procedure details

A solution of 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (1 g) in 4N HCl was refluxed for 4 hours. The solvent was evaporated to give the sub-title compound as a white solid (0.86 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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